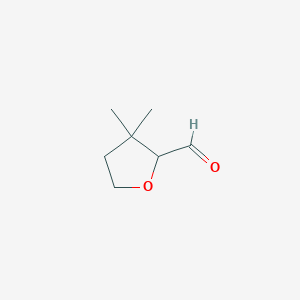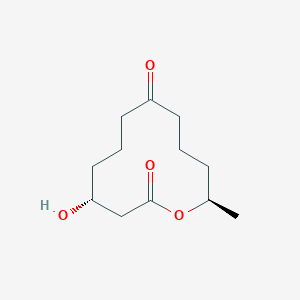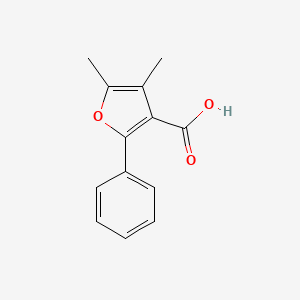
2-(1-(2-叠氮乙基)哌啶-4-基)乙醇
描述
2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol is a chemical compound characterized by its unique structure, which includes a piperidine ring, an azidoethyl group, and an ethan-1-ol moiety
科学研究应用
2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.
作用机制
Target of Action
Similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
The mode of action of 2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol involves its role as a linker in PROTACs. The rigidity incorporated into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
生化分析
Biochemical Properties
2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with glutaminase 1, an enzyme involved in glutamine metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, 2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol can form covalent bonds with certain proteins, altering their structure and function.
Molecular Mechanism
At the molecular level, 2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. For instance, its interaction with glutaminase 1 results in enzyme inhibition, reducing the conversion of glutamine to glutamate . Additionally, 2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Metabolic Pathways
2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the glutamine metabolism pathway by inhibiting glutaminase 1, leading to a decrease in glutamate production . This inhibition can alter metabolic flux and metabolite levels, impacting cellular energy production and biosynthesis. Additionally, 2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol can interact with other metabolic enzymes, further influencing cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol typically involves the following steps:
Piperidine Derivation: Piperidine is first synthesized or obtained from natural sources.
Azidation: The piperidine ring is then functionalized with an azidoethyl group through a nucleophilic substitution reaction.
Alcohol Formation:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The azido group can be reduced to form an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Ethanal (acetaldehyde) or ethanoic acid (acetic acid).
Reduction: Piperidine derivatives with an amine group.
Substitution: Various substituted piperidines depending on the nucleophile used.
相似化合物的比较
2-Azidoethyl 2-acetamido-2-deoxy-\u03B1-D-galactopyranoside: Used in glycochemistry and drug delivery.
1-Azido-2-(2-ethoxyethoxy)ethane: Utilized in polymer chemistry and material science.
2-Azidoethyl LacNAc: Employed in Click Chemistry and glycotherapeutic applications.
属性
IUPAC Name |
2-[1-(2-azidoethyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O/c10-12-11-4-7-13-5-1-9(2-6-13)3-8-14/h9,14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIQHHZZSGHWFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(Cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B1490773.png)




![[5-(3-Furoyl)-2-thienyl]acetic acid](/img/structure/B1490780.png)

![2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1490782.png)

![methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1490789.png)




